molecular formula C20H22O10 B1253147 Erythrin

Erythrin

Cat. No. B1253147
M. Wt: 422.4 g/mol
InChI Key: BUBBEHCXSMCYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythrin is a carbonyl compound.

Scientific Research Applications

Pharmacological Properties

Erythrina genus, particularly notable for its alkaloids, has been the subject of extensive study. Alkaloids from Erythrina spp. have demonstrated potential in acting on the central nervous system, with established anxiolytic and anticonvulsant properties. Phytochemical investigations have highlighted the presence of tetracyclic alkaloids as major compounds, along with other classes including dimeric and trimeric substances. The biosynthetic route of erythrin shares striking similarities with morphinans and Amaryllidaceae family alkaloids (Rambo et al., 2019).

Synthesis Pathways

Research into Erythrina alkaloids dates back to the end of the 19th century. Extracts from Erythrina species have shown curare-like neuromuscular blocking activities, attributed to the alkaloids they contain (Reimann, 2007).

Phytochemical Screening

Erythrina indica Linn, widespread in India, has been traditionally used for its astringent and febrifuge properties. Scientific studies have confirmed its analgesic, antibacterial, anthelmintic, hypoglycemic, and diuretic activities. The pharmacognostical and preliminary phytochemical investigations of its stem bark include morphological, microscopical, and phytochemical analyses (Zalavadiya et al., 2010).

Applications in Lichen Chemistry

Erythrin, isolated from the lichen Roccella montagnei, was converted to a series of diphenyl ethers through Smiles rearrangement. This process led to novel decarboxylative oxidative cyclisation, producing 5-decarboxydibenzofurans, with potential applications in antioxidant and β-glucuronidase enzyme inhibitory activity (Thadhani et al., 2010).

Biotechnological Production

Erythritol, a four-carbon polyol derived from Erythrina, is a biological sweetener with applications in food and pharmaceutical industries. Its unique nutritional properties make it suitable for special foods for diabetes and obesity patients. Erythritol is produced microbially, mostly using osmophilic yeasts, and serves as an inexpensive material for the production of other sugars (Moon et al., 2010).

Erythritol's Health Applications

Studies have indicated erythritol's effectiveness in ameliorating small intestinal inflammation induced by high-fat diets and improving glucose tolerance. In experiments with mice, erythritol led to lower body weight, improved glucose tolerance, and higher energy expenditure. It also showed potential in reducing fat deposition in the liver and improving inflammatory conditions in the small intestine (Kawano et al., 2021).

properties

Product Name

Erythrin

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

[3-hydroxy-5-methyl-4-(2,3,4-trihydroxybutoxycarbonyl)phenyl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3

InChI Key

BUBBEHCXSMCYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythrin
Reactant of Route 2
Erythrin
Reactant of Route 3
Erythrin
Reactant of Route 4
Erythrin
Reactant of Route 5
Erythrin
Reactant of Route 6
Erythrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.